N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
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Overview
Description
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and α-haloketone under basic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable nucleophile.
Sulfonamide Formation: The sulfonamide group is formed by reacting the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methylthiazole-5-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl and methoxyphenylsulfonamido groups, using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-(3-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-amine: Features an amine group in place of the carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O5S2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O5S2/c1-13-18(19(24)21-12-14-5-4-6-16(11-14)28-3)29-20(22-13)23-30(25,26)17-9-7-15(27-2)8-10-17/h4-11H,12H2,1-3H3,(H,21,24)(H,22,23) |
InChI Key |
OPSDOWFITHAEME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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